4-甲基氮杂环戊烷羧酸甲酯

货号 B578084

CAS 编号:

1211596-98-3

分子量: 157.213

InChI 键: BFCUJOACQSXTBK-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

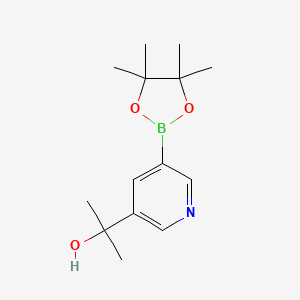

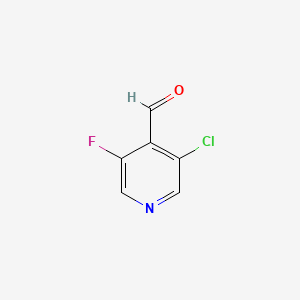

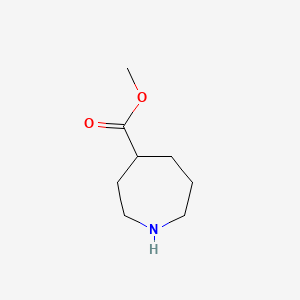

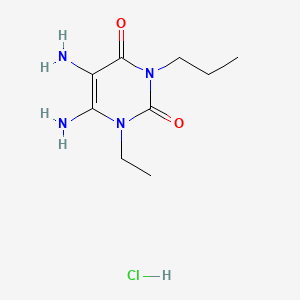

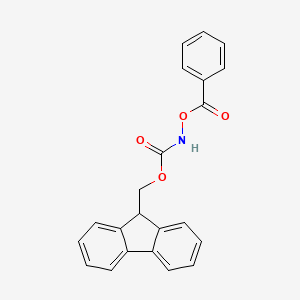

“Methyl azepane-4-carboxylate” is a chemical compound with the molecular formula C8H16ClNO2 . It is also known as “Methyl 4-azepanecarboxylate hydrochloride” and has a molecular weight of 193.67 g/mol .

Synthesis Analysis

The synthesis of non-fused N-aryl azepane derivatives, which includes “Methyl azepane-4-carboxylate”, has been described in the literature . These reactions are Pd/LA-catalyzed and proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .Molecular Structure Analysis

The molecular structure of “Methyl azepane-4-carboxylate” is represented by the formula C8H16ClNO2 . The exact mass of the molecule is 193.08700 .Chemical Reactions Analysis

“Methyl azepane-4-carboxylate” is likely to undergo reactions similar to other carboxylic acids. For instance, carboxylic acids react with bases to form ionic salts . In the case of alkali metal hydroxides and simple amines (or ammonia), the resulting salts have pronounced ionic character and are usually soluble in water .Physical And Chemical Properties Analysis

“Methyl azepane-4-carboxylate” has a molecular weight of 193.67100 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not explicitly mentioned in the retrieved sources .科学研究应用

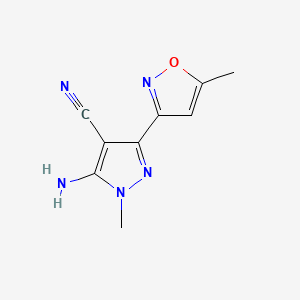

1. Pd/LA-Catalyzed Decarboxylation Enabled Exclusive [5 + 2] Annulation Toward N-Aryl Azepanes

- Summary of Application: This research describes a practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives. These reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .

- Methods of Application: The reactions are Pd/LA-catalyzed and result in products that can be easily converted into a range of highly functionalized azepanes .

- Results or Outcomes: The synthetic value of this protocol is further proved in the formal synthesis of a pharmaceutically relevant Proheptazine derivative .

2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction

- Summary of Application: This research presents an efficient method for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates and their phosphorous analogues .

- Methods of Application: The method involves a Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines .

- Results or Outcomes: The research resulted in the development of a new effective strategy for the selective preparation of azepane derivatives with unique substitution patterns .

3. Synthesis of Carboxylic Acid Esters

- Summary of Application: This research presents an efficient method for the synthesis of carboxylic acid esters using carboxylic acids . The organic material compounds, drug molecules, and natural products often contain ester unit as the functional group .

- Methods of Application: The typical and traditional method for the synthesis of carboxylic acid esters is the reaction of carboxylic acids with an excess amount of alcohols in the presence of a catalytic amount of H2SO4 .

- Results or Outcomes: The development of the efficient synthesis of carboxylic acid esters using carboxylic acids is still one of central research topics .

4. Rh(I)-Catalyzed Asymmetric Synthesis

- Summary of Application: This research presents an effective Rh(I)-catalyzed asymmetric synthesis of 3-substituted 1-indanones via an alkenyl-to-aryl 1,4-Rh migration .

- Methods of Application: The method involves a newly designed axially chiral bisphosphine ligand .

- Results or Outcomes: The research resulted in the development of an effective Rh(I)-catalyzed asymmetric synthesis .

5. Light-Induced Isomerization of Azobenzenes

- Summary of Application: Azobenzenes, which can undergo light-induced isomerization between the linear, thermodynamically stable trans isomer and the bent, metastable cis isomer, have found applications in diverse fields such as sensing, photonics, microfabrication, electronics, biology, and more .

- Methods of Application: The unique property of azobenzenes to undergo light-induced isomerization is utilized in these applications .

- Results or Outcomes: The research in this field has led to the development of various applications in different fields .

6. Synthesis of Trifluoromethyl-Substituted Azepin-2-Carboxylates

- Summary of Application: This research presents an efficient method for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates and their phosphorous analogues .

- Methods of Application: The method involves a Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines .

- Results or Outcomes: The research resulted in the development of a new effective strategy for the selective preparation of azepane derivatives with unique substitution patterns .

属性

IUPAC Name |

methyl azepane-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)7-3-2-5-9-6-4-7/h7,9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCUJOACQSXTBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl azepane-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

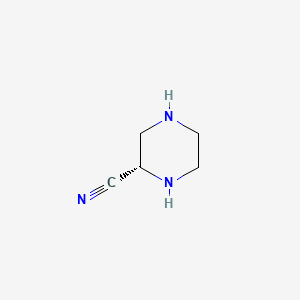

(S)-Piperazine-2-carbonitrile

1212303-37-1

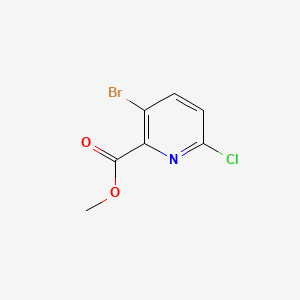

Methyl 3-bromo-6-chloropicolinate

1214328-96-7

![7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B578011.png)

![1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B578014.png)